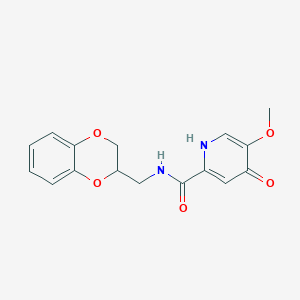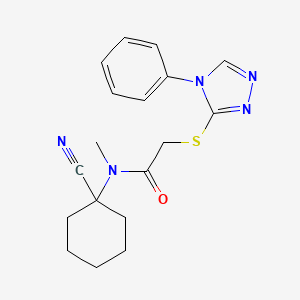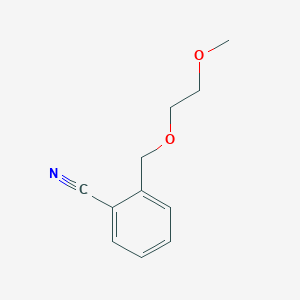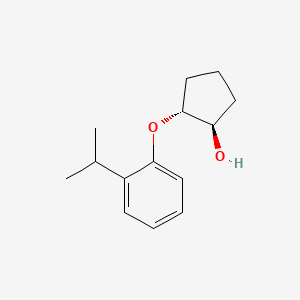![molecular formula C19H26N4O3S2 B13367200 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)
3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with various electrophiles. The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like piperidine, and reagents such as hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological activity and specificity towards certain molecular targets.
Propiedades
Fórmula molecular |
C19H26N4O3S2 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-(propan-2-ylsulfanylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H26N4O3S2/c1-6-24-14-9-13(10-15(25-7-2)17(14)26-8-3)18-22-23-16(11-27-12(4)5)20-21-19(23)28-18/h9-10,12H,6-8,11H2,1-5H3 |
Clave InChI |
IHVMKIWHWLQUNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B13367117.png)


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
